Cas no 2229528-32-7 (tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate)

tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate
- 2229528-32-7
- tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate
- EN300-1874015
-
- インチ: 1S/C14H21ClN2O3/c1-14(2,3)20-13(19)17-8-11(16)7-9-6-10(15)4-5-12(9)18/h4-6,11,18H,7-8,16H2,1-3H3,(H,17,19)
- InChIKey: YELDQIVCQVRHKR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)CC(CNC(=O)OC(C)(C)C)N)O
計算された属性
- せいみつぶんしりょう: 300.1240702g/mol
- どういたいしつりょう: 300.1240702g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 84.6Ų
tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874015-0.1g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 0.1g |
$1195.0 | 2023-09-18 | ||
Enamine | EN300-1874015-0.5g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 0.5g |
$1302.0 | 2023-09-18 | ||
Enamine | EN300-1874015-1.0g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 1g |
$1357.0 | 2023-06-01 | ||
Enamine | EN300-1874015-0.25g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 0.25g |
$1249.0 | 2023-09-18 | ||
Enamine | EN300-1874015-5g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 5g |
$3935.0 | 2023-09-18 | ||
Enamine | EN300-1874015-10g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 10g |
$5837.0 | 2023-09-18 | ||
Enamine | EN300-1874015-1g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1874015-0.05g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 0.05g |
$1140.0 | 2023-09-18 | ||
Enamine | EN300-1874015-2.5g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 2.5g |
$2660.0 | 2023-09-18 | ||
Enamine | EN300-1874015-5.0g |
tert-butyl N-[2-amino-3-(5-chloro-2-hydroxyphenyl)propyl]carbamate |
2229528-32-7 | 5g |
$3935.0 | 2023-06-01 |
tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamateに関する追加情報
tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate: A Comprehensive Overview
tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate is a compound with the CAS number 2229528-32-7, which has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of carbamic acid, featuring a tert-butyl group and a substituted phenol moiety, making it a versatile molecule with diverse functional groups that can be exploited for different purposes.
The structure of tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate is characterized by its tert-butyl group, which provides steric protection, and the 5-chloro-2-hydroxyphenyl substituent, which introduces electronic and steric effects. The presence of the amino group further enhances its reactivity, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
One of the most promising applications of this compound lies in its role as an intermediate in the development of antimicrobial agents. Researchers have explored its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For instance, a study published in 2023 demonstrated that derivatives of tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate exhibit potent activity against multidrug-resistant strains of *Staphylococcus aureus*, offering a potential solution to the growing problem of antibiotic resistance.
In addition to its antimicrobial properties, this compound has also shown potential in the field of cancer therapy. Preclinical studies have indicated that certain derivatives can selectively target cancer cells by modulating key signaling pathways. For example, a 2023 study revealed that tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate derivatives can inhibit the proliferation of human breast cancer cells by interfering with the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.
The synthesis of tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of the amino group is achieved through nucleophilic substitution or reductive amination, depending on the desired regiochemistry. The final step involves carbamate formation via reaction with tert-butyl chloride or other suitable alkylating agents under basic conditions.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound. For instance, researchers have developed catalytic systems that utilize renewable resources or minimize waste generation during the synthesis process. These innovations not only enhance the environmental friendliness of the synthesis but also reduce production costs, making it more viable for large-scale applications.
Furthermore, tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate has been investigated for its role in agrochemicals. Its ability to act as a plant growth regulator has been demonstrated in several studies, where it was found to enhance crop yield by improving nutrient uptake and stress tolerance in plants. This property makes it a potential candidate for developing eco-friendly pesticides and fertilizers.
In conclusion, tert-butyl N-2-amino-3-(5-chloro-2-hydroxyphenyl)propylcarbamate is a multifaceted compound with significant potential across various industries. Its unique chemical structure and reactivity make it an invaluable tool in drug discovery, agrochemical development, and material science. As research continues to uncover new applications and optimize its synthesis, this compound is poised to play an increasingly important role in advancing modern science and technology.
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